5-Bromo-N-(cyclopropylmethyl)-3-methylpicolinamide
Description
5-Bromo-N-(cyclopropylmethyl)-3-methylpicolinamide is a brominated pyridine derivative characterized by a picolinamide backbone substituted with a bromine atom at the 5-position, a methyl group at the 3-position, and a cyclopropylmethyl (CPM) group attached to the amide nitrogen.
Properties
IUPAC Name |
5-bromo-N-(cyclopropylmethyl)-3-methylpyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O/c1-7-4-9(12)6-13-10(7)11(15)14-5-8-2-3-8/h4,6,8H,2-3,5H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQVSBGVLMOTWIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(=O)NCC2CC2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-(cyclopropylmethyl)-3-methylpicolinamide typically involves several steps One common method starts with the bromination of 3-methylpicolinamide to introduce the bromine atom at the 5-positionThe reaction conditions often involve the use of bases such as sodium hydride or potassium carbonate and solvents like dimethylformamide or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Key steps include the bromination of the starting material, followed by N-alkylation under controlled conditions to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-(cyclopropylmethyl)-3-methylpicolinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions often involve the use of bases and solvents like tetrahydrofuran or dimethyl sulfoxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and arylboronic acids are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted picolinamides, while coupling reactions can produce more complex aromatic compounds .
Scientific Research Applications
5-Bromo-N-(cyclopropylmethyl)-3-methylpicolinamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of anticancer and anti-inflammatory agents.
Biological Studies: The compound is studied for its biological activities, including its effects on various cellular pathways and its potential as a therapeutic agent.
Chemical Biology: It is used in chemical biology research to study the interactions between small molecules and biological targets.
Mechanism of Action
The mechanism of action of 5-Bromo-N-(cyclopropylmethyl)-3-methylpicolinamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridine-Core Derivatives
2-Bromo-3-methylpyridine (CAS 3430-17-9)
- Core Structure : Pyridine ring.
- Substituents : Bromine at 2-position, methyl at 3-position.
- Key Differences : Lacks the amide and cyclopropylmethyl groups of the target compound.
- Applications : Primarily used as a synthetic intermediate. Its simpler structure may result in lower metabolic stability compared to the target compound’s amide-functionalized derivative .
Methyl 5-bromo-3-methylpicolinate (CAS 178876-82-9)
- Core Structure : Picolinic acid ester.
- Substituents : Bromine at 5-position, methyl at 3-position.
- Key Differences : Contains an ester group instead of an amide and lacks the CPM moiety.
- Implications : The ester group may confer higher reactivity but lower hydrolytic stability compared to the amide in the target compound .
Cyclopropylmethyl-Containing Analogs
Naltrexone Derivatives (from QSAR Study)
- Core Structure : Piperidine or morphinan.
- Substituents : Cyclopropylmethyl (CPM) groups.
- Key Differences: The target compound’s pyridine core contrasts with the piperidine/morphinan scaffolds of opioid ligands.
5-Bromo-N-cyclopropyl-2-fluoro-3-methylbenzamide (CAS 1512044-54-0)
- Core Structure : Benzamide.
- Substituents : Bromine at 5-position, methyl at 3-position, cyclopropyl (vs. CPM).
- Key Differences : The benzamide core versus picolinamide may result in distinct electronic and steric properties. The cyclopropyl group (smaller than CPM) could reduce steric hindrance but also decrease lipophilicity .
Brominated Picolinamide Derivatives
5-Bromo-3-methylpicolinonitrile (CAS 35590-37-5)
- Core Structure: Picolinonitrile.
- Substituents : Bromine at 5-position, methyl at 3-position.
5-Bromo-N-(2-hydroxyphenyl)-8-methoxycoumarin-3-carboxamide (Compound 8)
- Core Structure : Coumarin-carboxamide.
- Substituents : Bromine at 5-position, methoxy at 8-position.
- This difference may influence anticancer activity, as seen in coumarin derivatives .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties (Hypothetical)
| Compound Name | LogP (Predicted) | Molecular Weight (g/mol) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| This compound | 2.8 | 297.14 | 1 | 3 |
| 2-Bromo-3-methylpyridine | 1.5 | 172.03 | 0 | 1 |
| 5-Bromo-N-cyclopropyl-2-fluoro-3-methylbenzamide | 2.5 | 315.16 | 1 | 3 |
| Methyl 5-bromo-3-methylpicolinate | 2.2 | 230.05 | 0 | 3 |
Key Research Findings and Implications
Cyclopropylmethyl (CPM) Group : The CPM moiety in the target compound may enhance metabolic stability and membrane permeability compared to smaller alkyl or aryl groups, as seen in opioid ligands and antibacterial agents .
Amide vs. Ester Functionalization : The amide group in the target compound likely improves hydrolytic stability and hydrogen-bonding capacity compared to ester-containing analogs, which could enhance in vivo residence time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
